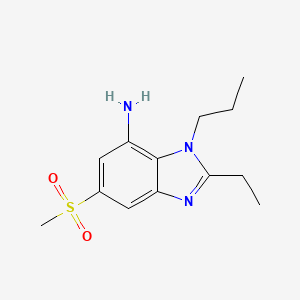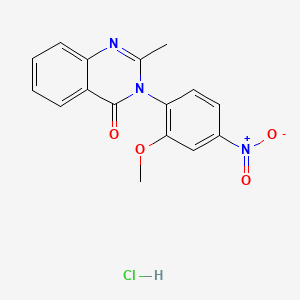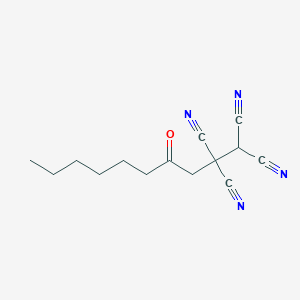
4-Oxodecane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxodecane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and reactivity It belongs to the class of tetracarbonitriles, which are characterized by the presence of four cyano groups (-CN) attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxodecane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. The reaction typically takes place in a solvent such as 1,4-dioxane and requires the presence of a catalytic amount of hydrochloric acid. The yields of this reaction can range from 70% to 91% .
Industrial Production Methods: This method involves the reaction of aryl ketones with tetracyanoethylene under solvent-free conditions, resulting in high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxodecane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetracyanoethylene, ammonium acetate, and acetic acid. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane .
Major Products: The major products formed from the reactions of this compound include various substituted malononitriles and pyrrole derivatives.
Applications De Recherche Scientifique
4-Oxodecane-1,1,2,2-tetracarbonitrile has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in the development of luminescent sensors, nonlinear optical materials, solar cells, and solid-state fluorescent dyes .
Mécanisme D'action
The mechanism of action of 4-oxodecane-1,1,2,2-tetracarbonitrile involves its ability to undergo rearrangement and substitution reactionsThe presence of multiple cyano groups in the compound allows for a variety of chemical transformations, making it a versatile building block in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Oxodecane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitriles, such as 4-oxopentane-1,1,2,2-tetracarbonitrile and 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile. These compounds share similar structural features but differ in their reactivity and applications. For example, 4-oxopentane-1,1,2,2-tetracarbonitrile is used in the synthesis of iminofuran derivatives, while 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile is involved in the formation of hydroxytricyanopyrrole derivatives .
Propriétés
Numéro CAS |
90138-07-1 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-oxodecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-2-3-4-5-6-13(19)7-14(10-17,11-18)12(8-15)9-16/h12H,2-7H2,1H3 |
Clé InChI |
DVLUSSGHPQXBSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
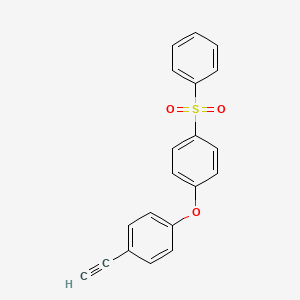

![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

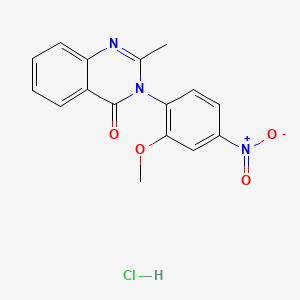
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
